(S)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a bromopyridine moiety. This compound is significant in medicinal chemistry as it serves as a building block for various organic synthesis applications and has potential therapeutic implications.
The compound is documented in various chemical databases, including PubChem, where it is listed under the molecular formula and has a molecular weight of approximately 256.15 g/mol .
(S)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol falls under the category of piperidine derivatives, which are often explored for their biological activities due to their ability to interact with various biological targets. This particular compound may exhibit properties relevant to pharmacology and medicinal chemistry.
The synthesis of (S)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol typically involves the reaction of 6-bromopyridine with piperidin-3-ol. This process can be achieved through nucleophilic substitution reactions where the bromine atom on the bromopyridine acts as a leaving group.
The molecular structure of (S)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol can be represented as follows:
The InChI representation of the compound is:
This structure indicates the presence of both a piperidine and a bromopyridine moiety, which contribute to its chemical properties and potential biological activity .
(S)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol can undergo various chemical reactions typical for compounds containing both hydroxyl and halogen functionalities:
These reactions can be facilitated under controlled conditions using appropriate reagents such as oxidizing agents (e.g., PCC for oxidation) or reducing agents (e.g., lithium aluminum hydride for reduction).
The mechanism of action for (S)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol primarily involves its interaction with biological receptors or enzymes. It may act as an agonist or antagonist depending on its specific binding affinity for target proteins.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors, potentially modulating pathways involved in neurological functions . The exact mechanism would depend on experimental validation through binding studies and biological assays.
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly used to characterize these properties .
(S)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol has several applications in scientific research:
The molecular hybrid (S)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol exemplifies a strategic convergence of two privileged pharmacophores in drug design: the halogenated pyridine moiety and the stereochemically rich piperidine ring. This compound’s emergence reflects medicinal chemistry’s deliberate shift toward structurally complex, chirally pure scaffolds to enhance target selectivity and optimize pharmacokinetic profiles. Bromopyridine-piperidine hybrids occupy a critical chemical space, bridging the geometric constraints of aromatic systems with the three-dimensional diversity of saturated N-heterocycles. The (S)-enantiomer specifically leverages the inherent chirality at the piperidin-3-ol position, conferring distinct biomolecular recognition properties absent in racemic mixtures. As resistance and off-target effects challenge conventional therapeutics, such stereodefined hybrids offer innovative pathways for addressing unmet medical needs through precision molecular targeting [6] [9].
Systematic Nomenclature and Structural FeaturesThe systematic IUPAC name (S)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol precisely defines the compound’s atomic connectivity and absolute configuration. Key components include:
Table 1: Nomenclature Systems for (S)-1-((6-Bromopyridin-3-yl)methyl)piperidin-3-ol
Nomenclature System | Representation | Key Specifications |
---|---|---|
IUPAC Name | (S)-1-((6-Bromopyridin-3-yl)methyl)piperidin-3-ol | Specifies stereodescriptor (S), substituent positions, and parent heterocycles |
CAS Registry | Not located in search results | Requires specific registry assignment |
Simplified Common Name | (S)-6-Bromo-3-(piperidin-3-yloxymethyl)pyridine | Non-standard; highlights ether linkage inaccurately |
Stereochemical Notation | (S)-configuration at C3 | Absolute configuration critical for bioactivity |
Stereochemical Integrity and Synthetic ControlThe (S)-enantiomer’s three-dimensional architecture directly influences its biological interactions. The stereogenic center at piperidin-3-ol dictates:
Table 2: Synthetic Approaches to Enantiomerically Enriched Piperidin-3-ol Derivatives
Method | Key Reagents/Conditions | Stereoselectivity | Limitations |
---|---|---|---|
Transition Metal Catalysis | Ru/Ir complexes, H₂ (50–100 atm) | High diastereoselectivity (cis >95%) | Requires specialized ligands; sensitive to oxygen [6] |
Biocatalytic Reduction | Enzymes (e.g., ketoreductases) | >99% ee | Substrate specificity; scale-up challenges |
Chiral Auxiliary | Evans’ oxazolidinones, Ellman sulfinimides | High de (≥90%) | Multi-step synthesis; auxiliary removal |
Resolution | Diastereomeric crystallization with chiral acids | Moderate yield (≤40%) | Low efficiency; recyclability issues |
Spectroscopic Identification
Molecular Hybridization Strategy(S)-1-((6-Bromopyridin-3-yl)methyl)piperidin-3-ol epitomizes molecular hybridization, merging pharmacophoric elements to overcome limitations of singular scaffolds:
Table 3: Therapeutic Targets of Bromopyridine-Piperidine Hybrids
Therapeutic Area | Molecular Targets | Compound Examples | Biological Outcomes |
---|---|---|---|
Oncology | SHP2 phosphatase, Kinases | Spirocyclic piperidines [7] | Tumor growth inhibition via RTK/RAS pathway disruption |
CNS Disorders | σ Receptors, 5-HT transporters | Piperidine-azole hybrids [6] | Anxiolytic/antidepressant effects with reduced off-target binding |
Anti-infectives | Microbial topoisomerases | Thienopyridine derivatives [9] | MIC values <0.005 mg/mL against Gram-positive pathogens |
Pain/Inflammation | TRPV3 ion channels | N-(Thiazol-2-yl)pyrimidine-5-carboxamides [8] | Allosteric modulation; pruritus suppression |
Applications in Lead Optimization
Synthetic VersatilityThe bromine atom enables late-stage diversification:
Computational InsightsDocking studies reveal conserved binding motifs:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1